N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1215499-44-7
VCID: VC11858320
InChI: InChI=1S/C21H24FN3O3S.ClH/c1-24(2)10-5-11-25(21-23-16-8-7-15(22)13-19(16)29-21)20(26)14-6-9-17(27-3)18(12-14)28-4;/h6-9,12-13H,5,10-11H2,1-4H3;1H
SMILES: CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC(=C(C=C3)OC)OC.Cl
Molecular Formula: C21H25ClFN3O3S
Molecular Weight: 454.0 g/mol

N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride

CAS No.: 1215499-44-7

Cat. No.: VC11858320

Molecular Formula: C21H25ClFN3O3S

Molecular Weight: 454.0 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride - 1215499-44-7

Specification

CAS No. 1215499-44-7
Molecular Formula C21H25ClFN3O3S
Molecular Weight 454.0 g/mol
IUPAC Name N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide;hydrochloride
Standard InChI InChI=1S/C21H24FN3O3S.ClH/c1-24(2)10-5-11-25(21-23-16-8-7-15(22)13-19(16)29-21)20(26)14-6-9-17(27-3)18(12-14)28-4;/h6-9,12-13H,5,10-11H2,1-4H3;1H
Standard InChI Key GTBHPKUIKCATIV-UHFFFAOYSA-N
SMILES CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC(=C(C=C3)OC)OC.Cl
Canonical SMILES CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC(=C(C=C3)OC)OC.Cl

Introduction

N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride is a synthetic organic compound with potential applications in medicinal chemistry and pharmacology. This molecule is characterized by its benzothiazole core, fluorine substitution, and dimethoxybenzamide functional group. It is often studied for its biological activities, including potential antimicrobial and anticancer properties.

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step organic reactions that integrate the benzothiazole moiety with the dimethoxybenzamide group through an amide bond. Common analytical techniques used to confirm its structure include:

  • Nuclear Magnetic Resonance (NMR): Provides detailed information about the hydrogen and carbon environments.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Identifies functional groups such as amides and aromatic rings.

Antimicrobial Potential

Preliminary studies suggest that compounds containing benzothiazole derivatives exhibit antimicrobial properties against various bacterial strains. The fluorine atom enhances the lipophilicity and bioavailability of the molecule, potentially improving its efficacy.

Anticancer Applications

Benzothiazole derivatives are known for their anticancer properties due to their ability to interact with DNA or inhibit specific enzymes involved in tumor growth. Molecular docking studies indicate that this compound may bind effectively to target proteins in cancer cells.

Molecular Docking Studies

Molecular docking simulations have been conducted to evaluate the binding affinity of this compound to biological targets such as enzymes or receptors involved in disease pathways. These studies reveal:

  • High binding affinity to active sites of target proteins.

  • Favorable interactions due to the presence of fluorine and methoxy groups.

Pharmacological Significance

The hydrochloride salt form of this compound improves its solubility in aqueous environments, making it more suitable for biological applications. Its structural features suggest potential use as a lead compound for drug development targeting infectious diseases or cancer.

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